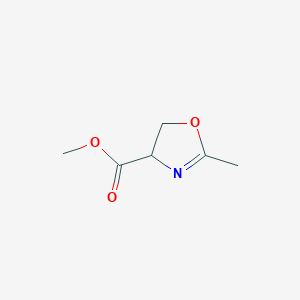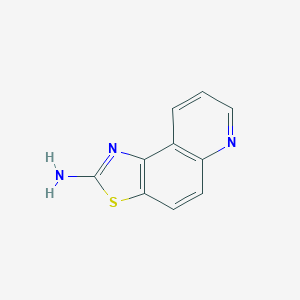
Thiazolo(4,5-f)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(4,5-f)quinolin-2-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. It contains a thiazole ring and a quinoline ring, which are known to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of thiazolo(4,5-f)quinolin-2-amine is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and differentiation. Thiazolo(4,5-f)quinolin-2-amine has also been reported to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Thiazolo(4,5-f)quinolin-2-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Thiazolo(4,5-f)quinolin-2-amine has also been shown to inhibit the growth of bacteria and viruses, which makes it a potential candidate for the development of antimicrobial and antiviral drugs. Additionally, thiazolo(4,5-f)quinolin-2-amine has been reported to exhibit anti-inflammatory effects, which could be useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of thiazolo(4,5-f)quinolin-2-amine is its potential for diverse biological activities. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Another advantage is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation of thiazolo(4,5-f)quinolin-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for the study of thiazolo(4,5-f)quinolin-2-amine. One direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its biological activities. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, such as cancer, infectious diseases, and inflammatory diseases. Additionally, future studies could focus on modifying the structure of thiazolo(4,5-f)quinolin-2-amine to improve its solubility and potency. Overall, thiazolo(4,5-f)quinolin-2-amine has shown promising potential for various biological activities, and further research is warranted to fully explore its potential.
Métodos De Síntesis
Thiazolo(4,5-f)quinolin-2-amine can be synthesized by reacting 2-aminothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The product is obtained in good yield and can be purified by column chromatography.
Aplicaciones Científicas De Investigación
Thiazolo(4,5-f)quinolin-2-amine has been extensively studied for its potential biological activities. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase. Thiazolo(4,5-f)quinolin-2-amine has been tested against various cancer cell lines, and it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
Número CAS |
141890-75-7 |
|---|---|
Nombre del producto |
Thiazolo(4,5-f)quinolin-2-amine |
Fórmula molecular |
C10H7N3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h1-5H,(H2,11,13) |
Clave InChI |
BMHGKKHBROMCAS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1 |
Otros números CAS |
141890-75-7 |
Sinónimos |
thiazolo(4,5-f)quinolin-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




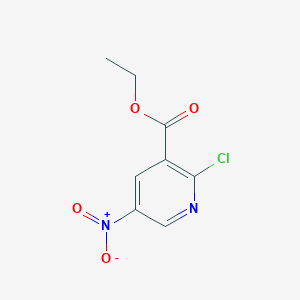
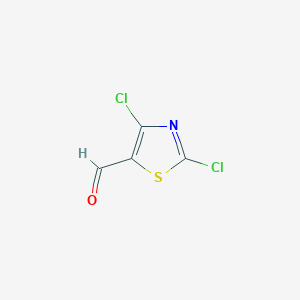
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
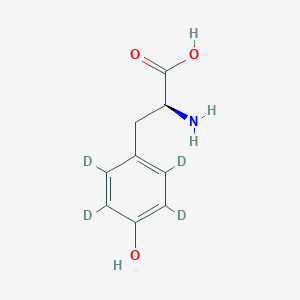
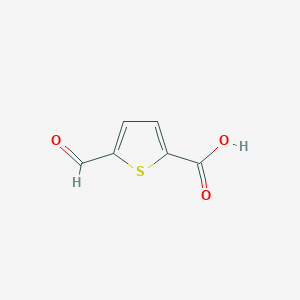

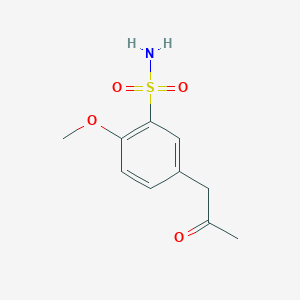

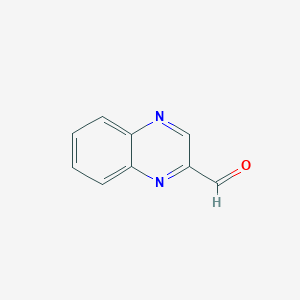
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)


